molecular formula C18H8NNa3O11S3 B14752401 Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate

Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate

Cat. No.: B14752401
M. Wt: 579.4 g/mol
InChI Key: AMTPPJRIHDOHOI-UHFFFAOYSA-K
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Description

Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate is a synthetic organic compound known for its vibrant yellow color. It is commonly used as a dye in various industries, including food, cosmetics, and pharmaceuticals. The compound is also referred to as Quinoline Yellow and has the molecular formula C18H9NNa3O10S3 .

Preparation Methods

The synthesis of Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate involves the sulfonation of 2-(2-quinolinyl)-1,3-indandione. This process typically requires the use of sulfuric acid as a sulfonating agent. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the sulfonated product . Industrial production methods often involve large-scale sulfonation reactors and continuous monitoring of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed from these reactions are typically quinoline derivatives with modified functional groups .

Scientific Research Applications

Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a pH indicator and a reagent in various chemical reactions.

    Biology: The compound is employed in staining techniques for microscopy and histology.

    Medicine: It is used in the formulation of certain pharmaceuticals and as a diagnostic dye in medical imaging.

    Industry: The compound is widely used as a colorant in food, cosmetics, and textiles.

Mechanism of Action

The mechanism of action of Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate involves its interaction with various molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, altering their structure and function. The sulfonate groups enhance the compound’s solubility in water, allowing it to interact with cellular components effectively . The pathways involved in its action include the modulation of enzyme activity and the disruption of cellular membranes .

Comparison with Similar Compounds

Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate is unique due to its specific sulfonation pattern and quinoline structure. Similar compounds include:

  • Disodium 2-(1,3-dioxo-2-indanyl)quinoline-6,8-disulfonate
  • Sodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6-sulphonate
  • Quinoline Yellow Extra

These compounds share similar structural features but differ in their sulfonation patterns and specific functional groups, leading to variations in their chemical properties and applications .

Properties

Molecular Formula

C18H8NNa3O11S3

Molecular Weight

579.4 g/mol

IUPAC Name

trisodium;1,3-dioxo-2-(4-sulfonatoquinolin-2-yl)indene-4,6-disulfonate

InChI

InChI=1S/C18H11NO11S3.3Na/c20-17-10-5-8(31(22,23)24)6-14(33(28,29)30)15(10)18(21)16(17)12-7-13(32(25,26)27)9-3-1-2-4-11(9)19-12;;;/h1-7,16H,(H,22,23,24)(H,25,26,27)(H,28,29,30);;;/q;3*+1/p-3

InChI Key

AMTPPJRIHDOHOI-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3C(=O)C4=C(C3=O)C(=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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